molecular formula C15H15ClN2O4 B2676761 Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-82-2

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2676761
CAS No.: 886951-82-2
M. Wt: 322.75
InChI Key: LVYVZKIHYYVWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or RNA can contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives:

    Ethyl 1-(2-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    Ethyl 1-(2-fluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate: The presence of a fluorine atom can enhance its stability and lipophilicity.

    Ethyl 1-(2-methylphenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate: The methyl group can influence its steric properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-21-12-9-13(19)18(11-8-6-5-7-10(11)16)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYVZKIHYYVWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.